1-ethyl-5-((2-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains functional groups such as an ethyl group, a fluorobenzyl group, a methoxybenzyl group, and a pyrazolo[4,3-d]pyrimidinone core.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the ethyl group might undergo oxidation, and the fluorobenzyl group might undergo nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by its polar groups, and its stability might be affected by the aromatic rings.Scientific Research Applications
Synthesis and Biological Activity
Anticancer Potential : Compounds structurally related to the requested chemical have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. For instance, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases were investigated for their cytotoxicity against colon, lung, breast, and liver cancer cell lines, revealing structure-activity relationships vital for designing potent anticancer agents (Hassan et al., 2015).
Antimicrobial Applications : Research has also been conducted on the antimicrobial potential of compounds with similar structures, focusing on their efficacy against bacterial and fungal pathogens. For example, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates demonstrated activity against Mycobacterium tuberculosis, highlighting the importance of these compounds in treating infectious diseases (Jeankumar et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-ethyl-5-[(2-fluorophenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2S/c1-4-28-21-20(15(2)26-28)25-23(31-14-17-7-5-6-8-19(17)24)27(22(21)29)13-16-9-11-18(30-3)12-10-16/h5-12H,4,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGFVEXDGUKTTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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